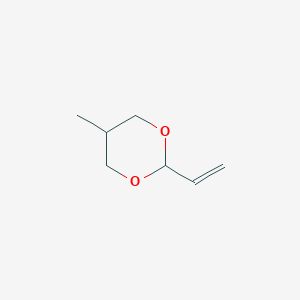
2-Vinyl-5-methyl-1,3-dioxane
Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04105677
Procedure details


A process for producing tetrahydrofuran which comprises (1) continuously feeding and reacting 2-methyl-1,3-propanediol and acrolein to form 2-vinyl-5-methyl-1,3-dioxane in a condensation reaction zone; (2) continuously withdrawing the 2-vinyl-5-methyl-1,3-dioxane from said condensation reaction zone and continuously feeding the 2-vinyl-5-methyl-1,3-dioxane into a hydroformylation reaction zone to produce a mixture of 2-(5-methyl-1',3'-dioxane)propionaldehyde and 3-(5'-methyl-1',3'-dioxane)propionaldehyde in the presence of a hydroformylation catalyst at a temperature between about 25° and 200° C and a pressure between about 15 and 300 psi; (3) continuously withdrawing the propionaldehyde mixture and catalyst from the hydroformylation reaction zone; (4) continuously separating and recycling the hydroformylation catalyst to the hydroformylation reaction zone; (5) continuously feeding and contacting the propionaldehyde mixture with hydrogen in a hydrogenation zone in the presence of a hydrogenation catalyst at a temperature between about 180° and 225° C and a pressure between about 100 and 1000 psi in an aqueous medium maintained at a pH between about 0.2 and 3 with a water-soluble acid to produce a product mixture of tetrahydrofuran and 2-methyl-1,3-propanediol; (6) continuously recovering the tetrahydrofuran and 2-methyl-1,3-propanediol as separate components; and (7) continuously recycling the 2-methyl-1,3-propanediol to the first step condensation reaction zone.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C]=O.[H][H].[CH3:5][CH:6]([CH2:9][OH:10])[CH2:7][OH:8].[CH:11]([CH:13]=[CH2:14])=O>O1CCCC1>[CH:13]([CH:14]1[O:10][CH2:9][CH:6]([CH3:5])[CH2:7][O:8]1)=[CH2:11] |f:0.1,^3:0|
|
Inputs


Step One
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O.[H][H]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CO
|
Step Three
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1OCC(CO1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
